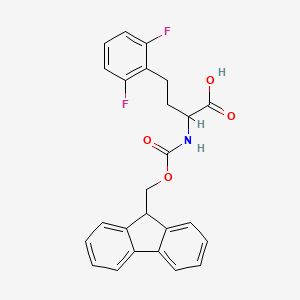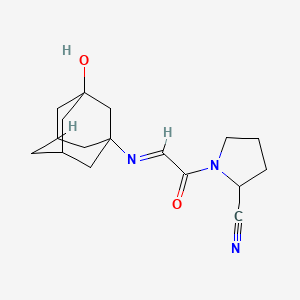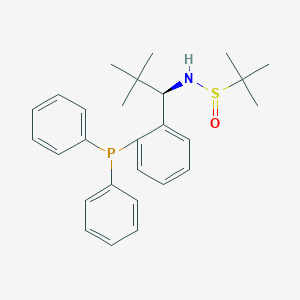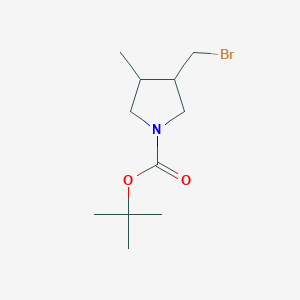![molecular formula C48H28Fe6N6O32 B12306593 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is a complex coordination compound. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound is characterized by its intricate molecular structure, which includes iron(3+), oxygen(2-), and dihydroxide groups, along with a tetrahydrate component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate typically involves the reaction of 3,5-dicarboxylatophenyl diazenyl benzene-1,3-dicarboxylate with iron salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound. The reaction mixture is then subjected to crystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, and involves the use of advanced crystallization techniques to isolate the compound. The industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the iron(3+) center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iron(3+) center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may yield lower oxidation state iron complexes. Substitution reactions may result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions
Biology: The compound is investigated for its potential biological activities, including its ability to interact with biomolecules and its potential use in drug delivery systems.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent and its ability to target specific molecular pathways.
Industry: The compound is used in various industrial applications, including as a catalyst in chemical processes and as a component in the production of advanced materials.
Wirkmechanismus
The mechanism of action of 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate involves its interaction with specific molecular targets and pathways. The iron(3+) center plays a crucial role in the compound’s reactivity and its ability to catalyze various chemical reactions. The compound’s unique structure allows it to interact with biomolecules and other substrates, leading to the desired chemical or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid
- 1,3-bis(4′-carboxylatophenoxy)benzene
- 3,5-bis(1-imidazoly)pyridine
Uniqueness
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is unique due to its specific coordination environment and the presence of iron(3+) and oxygen(2-) centers. This unique structure imparts distinct chemical and physical properties to the compound, making it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C48H28Fe6N6O32 |
|---|---|
Molekulargewicht |
1535.8 g/mol |
IUPAC-Name |
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate |
InChI |
InChI=1S/3C16H10N2O8.6Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;6*+3;;;;;;;2*-2/p-14 |
InChI-Schlüssel |
OWZDMSYJOFYCHU-UHFFFAOYSA-A |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.[OH-].[OH-].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)





![2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B12306558.png)
![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)

![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)

![8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12306601.png)
![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)
